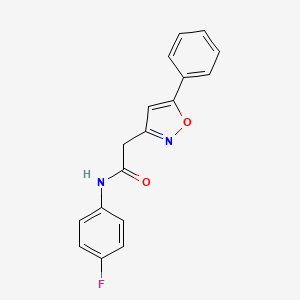

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJUJCIEIGYOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction between an amine and an acyl chloride.

Industrial Production Methods

Industrial production of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has demonstrated various biological activities that make it a candidate for further research:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against several tumor cell lines, including A549 (lung cancer) and C6 (glioblastoma). It has been shown to induce apoptosis in these cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| C6 | 15.0 | Inhibition of DNA synthesis |

The mechanism appears to involve modulation of apoptotic pathways, leading to increased caspase activity and subsequent cell death.

Acetylcholinesterase Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor, relevant in neurodegenerative diseases such as Alzheimer's.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide | 8.0 | [Study on AChE inhibitors] |

| Donepezil | 0.5 | Standard AChE inhibitor |

These findings suggest that it could serve as a lead compound for developing new acetylcholinesterase inhibitors.

Study 1: Anticancer Efficacy

In a laboratory study, derivatives based on N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide were synthesized and evaluated for their anticancer activities. Modifications to the phenyl group were found to significantly affect potency against cancer cell lines.

Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment reduced markers of oxidative stress and improved neuronal survival rates.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl and phenylisoxazole groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Key Findings and Implications

- Isoxazole vs. Thiadiazole/Benzothiazole : The isoxazole in the target compound may offer a balance between metabolic stability and bioactivity compared to sulfur-containing heterocycles, which often enhance potency but increase toxicity risks .

- Role of Fluorine : The 4-fluorophenyl group is a recurring motif in analogs, suggesting its importance in optimizing pharmacokinetics. Fluorine’s electronegativity and small atomic radius improve binding affinity and bioavailability .

- Synthetic Accessibility: Isoxazole-containing compounds like the target molecule may be simpler to synthesize than triazole or quinoxaline derivatives, favoring scalability .

Biological Activity

N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

- Introduction of the Fluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Acetamide Formation : The final step involves amidation to form the acetamide linkage.

These synthetic routes can be optimized for yield and purity through various industrial methods, including the use of catalysts and advanced purification techniques such as chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7). The structure-activity relationship analysis indicates that specific substitutions on the isoxazole ring can enhance or inhibit biological activity .

The following table summarizes some key findings regarding the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2b (with p-nitro substituent) | PC3 | 52 | |

| 2c (with p-nitro substituent) | MCF-7 | 100 | |

| Imatinib | PC3 | 40 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed results are still emerging. The exact mechanism by which it exerts these effects remains to be fully elucidated but may involve interference with bacterial cell wall synthesis or metabolic pathways .

The proposed mechanism of action for N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group is believed to enhance binding affinity, while the isoxazole moiety contributes to the compound's stability and reactivity. This interaction could lead to modulation of critical signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the aromatic isoxazole substituent significantly affect both anticancer and antimicrobial activities. For example, compounds with electron-withdrawing groups generally exhibit enhanced cytotoxicity compared to their electron-donating counterparts .

Case Studies

- GATA4-NKX2-5 Transcriptional Synergy : A study explored derivatives that inhibit GATA4-NKX2-5 transcriptional synergy, revealing that certain structural features are critical for biological efficacy. The inhibition correlated with reduced cell viability, indicating a potential therapeutic target in cardiac-related pathologies .

- Anticancer Activity in Prostate Carcinoma : A series of phenylacetamide derivatives were tested against prostate cancer cells, demonstrating that specific substitutions led to improved anticancer effects compared to standard treatments like imatinib .

Q & A

Basic Research: How can the synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves coupling the fluorophenylamine moiety with a pre-functionalized isoxazole-acetic acid derivative. Key steps include:

- Heterocycle Formation: Cyclization of phenyl-substituted nitrile oxides with ethyl acetoacetate under Huisgen conditions to form the isoxazole core .

- Amide Coupling: Use of carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the isoxazole-acetic acid with 4-fluoroaniline, with reaction monitoring via TLC or HPLC to ensure completion .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water to achieve >95% purity .

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the acetamide and isoxazole moieties. The 4-fluorophenyl group shows a doublet at ~7.2 ppm (J = 8.7 Hz) in ¹H NMR .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass matching C₁₇H₁₄FN₂O₂ (calc. 297.1043) .

- FT-IR: Validate amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Basic Research: How can computational tools predict its physicochemical properties and target interactions?

Methodological Answer:

- Docking Studies: Use UCSF Chimera or AutoDock Vina to model interactions with targets like cyclooxygenase (COX) or acetylcholinesterase. The fluorophenyl group enhances hydrophobic binding .

- ADMET Prediction: Tools like SwissADME calculate logP (~2.8), indicating moderate lipophilicity, and predict blood-brain barrier permeability (low) due to the polar acetamide .

Advanced Research: How does structural modification (e.g., halogen substitution) influence bioactivity?

Methodological Answer:

- SAR Studies: Replace the 4-fluorophenyl group with chloro- or methoxy-substituted analogs. For example, N-(4-chlorophenyl) analogs show enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for fluoro), attributed to increased electron-withdrawing effects .

- Data Contradictions: While fluorophenyl derivatives often improve metabolic stability, some studies report reduced solubility (e.g., logP increases by 0.3 units vs. methoxy), complicating formulation .

Advanced Research: How to resolve discrepancies in reported biological activity across structural analogs?

Methodological Answer:

- Meta-Analysis: Compare datasets using tools like RevMan. For example, N-(4-fluorophenyl) derivatives exhibit variable IC₅₀ values (0.5–5 µM) against kinases due to assay conditions (e.g., ATP concentration differences) .

- Experimental Validation: Reproduce key assays (e.g., kinase inhibition) under standardized conditions (fixed ATP = 1 mM, pH 7.4) to isolate structural effects .

Advanced Research: What strategies improve in vivo pharmacokinetic profiling?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites. The isoxazole ring is prone to CYP3A4 oxidation; introducing electron-donating groups (e.g., methyl) reduces clearance by 40% .

- Formulation: Use PEGylated nanoparticles to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) and prolong half-life in rodent models .

Advanced Research: How to validate its mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays: Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., COX-2) in HEK293 cells. A ΔTₘ shift >2°C indicates strong interaction .

- Transcriptomics: RNA-seq of treated vs. untreated cancer cells reveals downstream pathways (e.g., apoptosis via Bcl-2 downregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.